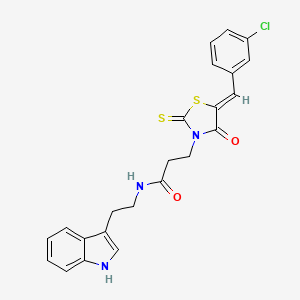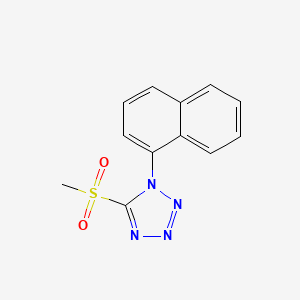
5-Methanesulfonyl-1-naphthalen-1-yl-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methanesulfonyl-1-naphthalen-1-yl-1H-tetrazole is a chemical compound with the molecular formula C12H10N4O2S . It has a molecular weight of 274.3 .
Molecular Structure Analysis
The InChI code for 5-Methanesulfonyl-1-naphthalen-1-yl-1H-tetrazole is 1S/C12H10N4O2S/c1-19(17,18)12-13-14-15-16(12)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.科学的研究の応用
Synthesis of Tetrazole-Containing Dendrimers
The reactivity of 5-methylsulfonyl-1-phenyltetrazole, analogous in structure to 5-Methanesulfonyl-1-naphthalen-1-yl-1H-tetrazole, has been exploited in the synthesis of tetrazole-containing dendrimers. The process involves reacting 5-methylsulfonyl-1-phenyltetrazole with pentaerythritol in the presence of sodium hydroxide, leading to the formation of tetrakis(1-phenyltetrazol-5-yloxymethyl)methane. This methodology underscores the potential of sulfur-containing tetrazoles in creating complex dendritic structures, which are valuable in various areas of materials science and nanotechnology (Artamonova, Zatsepina, & Koldobskii, 2004).
Catalysis in Hydrocracking
Research into the catalytic activity of solid acids, including those derivable from reactions involving naphthalene compounds similar to 5-Methanesulfonyl-1-naphthalen-1-yl-1H-tetrazole, has shown effectiveness in hydrocracking di(1-naphthyl)methane to naphthalene and 1-methylnaphthalene. This highlights the role of such compounds in enhancing catalytic processes, particularly in the conversion of complex hydrocarbons without the need for gaseous hydrogen, showcasing a potential avenue for energy-efficient chemical transformations (Zhao et al., 2016).
Dehydroaromatization of Methane
The application of Mo/HZSM-5 catalysts in the dehydroaromatization of methane to benzene and naphthalene demonstrates the utility of complex catalytic systems involving naphthalene derivatives. These catalysts, through bifunctional catalysis, facilitate the conversion of methane into valuable aromatic hydrocarbons, suggesting a pathway for the utilization of methane in the production of more valuable chemical feedstocks. The research also emphasizes the importance of the support material in achieving high yields of aromatic products, with HZSM-5-supported Mo catalysts showing superior performance (Liu, Wang, Ohnishi, & Ichikawa, 1999).
Electrosynthesis and Oxidation Reactions
The electrosynthesis involving methanesulphonic acid, a related compound to 5-Methanesulfonyl-1-naphthalen-1-yl-1H-tetrazole, has been explored for the commercial production of carbonyl compounds. This process, particularly the electrochemical generation of Ce(IV) in methanesulphonic acid for the oxidation of naphthalene to 1,4-naphthoquinone, illustrates the potential of utilizing methanesulfonyl derivatives in synthetic chemistry for the efficient production of industrially relevant compounds (Spotnitz, Kreh, Lundquist, & Press, 1990).
Polymer Synthesis and Modification
The synthesis of polynaphthimidazoles using phosphorus pentoxide/methanesulphonic acid (PPMA) from naphthalene dicarboxylic acid exemplifies the application of methanesulfonyl and naphthalene derivatives in creating high-performance polymers. These polymers, characterized by high thermal stability and solvent resistance, highlight the role of such chemical entities in the development of advanced materials with potential applications in electronics, aerospace, and other high-tech industries (Kuo & Chen, 1996).
特性
IUPAC Name |
5-methylsulfonyl-1-naphthalen-1-yltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-19(17,18)12-13-14-15-16(12)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOPMVYORVRFNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=NN1C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methanesulfonyl-1-naphthalen-1-yl-1H-tetrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-Fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2974595.png)
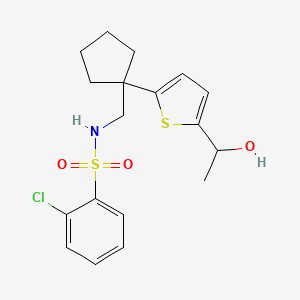
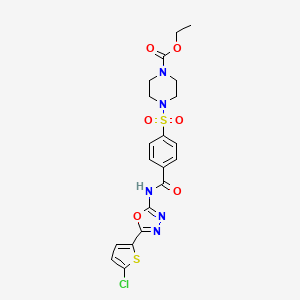
![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2974603.png)

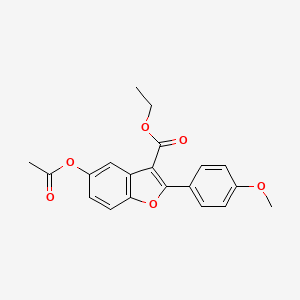
![Methyl 2-amino-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2974609.png)
![4-phenoxy-N-[4-[4-[(4-phenoxybenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2974610.png)
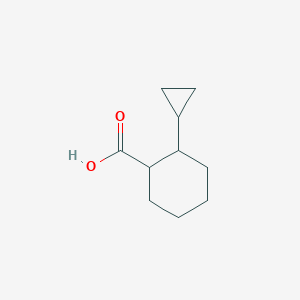
![N-allyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2974613.png)
![4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B2974614.png)
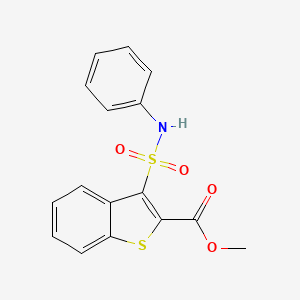
![2-N,4-N-Bis[(1-methylimidazol-2-yl)methyl]-6-N-prop-2-ynyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B2974617.png)
